Cycloheterophyllin

Descripción general

Descripción

Cycloheterophyllin is a prenylated flavonoid compound isolated from various species of the Artocarpus genus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and photoprotective properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Mecanismo De Acción

Target of Action

Cycloheterophyllin primarily targets the melanin synthesis pathway in skin cells . It interacts with key proteins involved in this pathway, including tyrosinase-related protein 1 (TYRP1), TYRP2, tyrosinase (TYR), and microphthalmia-associated transcription factor (MITF) . These proteins play crucial roles in the production of melanin, a pigment that determines skin color .

Mode of Action

This compound acts by inhibiting the expression of TYRP1, TYRP2, TYR, and MITF genes . This inhibition leads to a decrease in melanin production . Additionally, this compound has been found to attenuate the phosphorylation of mitogen-activated protein kinase (MAPK) after UVA exposure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting the expression of key proteins in this pathway, this compound disrupts the production of melanin . Furthermore, it affects the MAPK signaling cascade, which is activated by UV exposure .

Pharmacokinetics

Its effectiveness in increasing cell viability and reducing melanin production suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of this compound’s action is a decrease in melanin production , leading to increased whitening effects in skin cells . It also reduces hydrogen peroxide (H2O2) generation and down-regulates H2O2-induced MAPK phosphorylation .

Action Environment

This compound’s action can be influenced by environmental factors such as ultraviolet (UV) radiation . UV radiation, particularly UVA, plays a major role in photoaging of the skin . This compound has been shown to inhibit UVA-induced oxidative stress and damage, suggesting that its efficacy may be enhanced in environments with high UV exposure .

Análisis Bioquímico

Biochemical Properties

Cycloheterophyllin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the mitogen-activated protein kinase (MAPK) pathway . The nature of these interactions involves the attenuation of the phosphorylation of MAPK .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing hydrogen peroxide (H2O2) generation and down-regulating H2O2-induced MAPK phosphorylation . It also significantly increases cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the mRNA expression level of TYRP1/TYRP2/TYR/MITF genes and decreases melanin production .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to maintain its stability and continues to exert its effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cycloheterophyllin typically involves the prenylation of flavonoid precursors. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Artocarpus species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Cycloheterophyllin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the prenyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted prenylated flavonoids.

Aplicaciones Científicas De Investigación

Cycloheterophyllin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study prenylated flavonoids.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for skin protection against ultraviolet radiation and for skin whitening

Industry: Used in the development of cosmetic products due to its photoprotective and skin-whitening effects.

Comparación Con Compuestos Similares

Cycloheterophyllin is unique among prenylated flavonoids due to its strong inhibitory effects on melanin synthesis and its photoprotective properties. Similar compounds include:

Artonin E: Another prenylated flavonoid with anti-inflammatory properties.

Isobavachalcone: Known for its antioxidant activity.

Cycloartobiloxanthone: Exhibits anti-inflammatory and antioxidant effects

This compound stands out due to its combined photoprotective and skin-whitening effects, making it a valuable compound in both scientific research and industrial applications .

Actividad Biológica

Cycloheterophyllin, a prenylflavonoid derived from the root bark of Artocarpus heterophyllus, has garnered attention for its diverse biological activities, particularly in dermatological applications. This article synthesizes recent findings on the compound's anti-inflammatory, antioxidant, and skin-whitening properties, supported by case studies and experimental data.

1. Anti-Inflammatory Effects

Recent studies have highlighted this compound's significant anti-inflammatory properties, particularly in the context of atopic dermatitis (AD). In a controlled study using BALB/c mice, this compound was administered to assess its effects on DNCB-induced AD-like skin lesions. The results indicated:

- Reduction in Skin Inflammation : Mice treated with this compound showed a marked decrease in redness and inflammation compared to untreated controls. The treatment groups receiving 10 mg/kg and 30 mg/kg exhibited significantly less erythema and desquamation .

- Histopathological Improvements : Hematoxylin and eosin staining revealed that this compound treatment inhibited epidermal hyperplasia and mast cell infiltration, which are critical factors in the inflammatory response associated with AD .

2. Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities, particularly against oxidative stress induced by ultraviolet (UV) radiation. Key findings include:

- Protection Against UVA-Induced Damage : In vitro studies showed that this compound pretreatment significantly reduced UVA-induced cytotoxicity in human dermal fibroblasts. The compound effectively scavenged reactive oxygen species (ROS) generated during UV exposure, thus preserving cell viability .

- MAPK Pathway Modulation : this compound inhibited the phosphorylation of MAPK pathways (ERK1/2, p38, JNK) activated by oxidative stress, suggesting a mechanism through which it exerts protective effects against skin damage .

3. Skin Whitening Effects

In addition to its anti-inflammatory and antioxidant properties, this compound has been investigated for its potential as a skin-whitening agent:

- Inhibition of Melanin Synthesis : Studies on B16F10 melanoma cells demonstrated that this compound significantly reduced melanin production by inhibiting tyrosinase activity—a key enzyme in melanin biosynthesis. The expression of melanogenic markers (TYRP1, TYRP2, TYR) was also downregulated in treated cells .

- Concentration-Dependent Effects : The effective concentration range for this compound was identified as 0.1 to 20 μg/mL, with optimal inhibitory effects observed at lower concentrations without cytotoxicity .

Data Summary

| Biological Activity | Effect Observed | Experimental Model |

|---|---|---|

| Anti-inflammatory | Reduced skin inflammation and mast cell infiltration | BALB/c mouse model |

| Antioxidant | Increased cell viability under oxidative stress | Human dermal fibroblasts |

| Skin whitening | Decreased melanin synthesis and tyrosinase activity | B16F10 melanoma cells |

Case Studies

- Atopic Dermatitis Model : In a study involving BALB/c mice subjected to DNCB-induced dermatitis, treatment with this compound led to significant reductions in scratching behavior and spleen weight, indicating systemic anti-inflammatory effects .

- Photoprotection Study : this compound was shown to inhibit UVA-induced ROS production in human fibroblasts, enhancing cell survival rates post-exposure. This suggests potential applications in photoprotection formulations .

Propiedades

IUPAC Name |

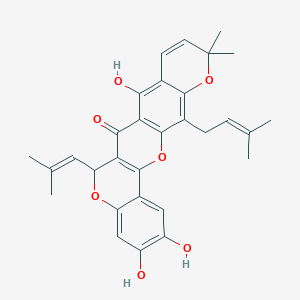

6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPIXEJZTXAVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957840 | |

| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36545-53-6 | |

| Record name | Cycloheterophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36545-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheterophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.